[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid
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Overview
Description
[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid typically involves the reaction of 2-chloro-1,3-thiazole with a phosphonic acid derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The specific details of the synthetic route can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for [(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid are designed to maximize yield and efficiency. These methods often involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or antifungal activity by disrupting fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid is unique due to its specific combination of a thiazole ring and a phosphonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H5ClNO3PS |
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Molecular Weight |
213.58 g/mol |
IUPAC Name |
(2-chloro-1,3-thiazol-4-yl)methylphosphonic acid |
InChI |
InChI=1S/C4H5ClNO3PS/c5-4-6-3(2-11-4)1-10(7,8)9/h2H,1H2,(H2,7,8,9) |
InChI Key |
RYWNODIOIPSERS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Cl)CP(=O)(O)O |
Origin of Product |
United States |
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